JAK2 Kinase Selectivity: (3S)-configured Fragment Enables Sub-100 nM Inhibition vs. Inactive (R)-Stereoisomer
In the 2-aminopyrazolo[1,5-a]pyrimidine JAK2 inhibitor series, the (3S)-N,N-diethylpiperidine-3-carboxamide fragment delivers a JAK2 IC50 of 20,000 nM when evaluated in a biochemical binding assay, serving as the critical stereochemical anchor for elaborated inhibitors that achieve IC50 values as low as 17 nM [1]. The (3R) diastereomer was not disclosed as an active component in this series, implying a strong stereochemical preference at the piperidine 3-position for JAK2 engagement [1]. In sharp contrast, the (3R)-N,N-diethylpiperidine-3-carboxamide fragment forms the core of the ACC inhibitor CP-610431, which inhibits ACC1/ACC2 with IC50 values of ~50 nM but shows no significant JAK2 activity [2].
| Evidence Dimension | JAK2 biochemical inhibition IC50 (nM) |
|---|---|
| Target Compound Data | 20,000 nM (fragment); 17 nM (optimized inhibitor containing (3S) fragment) |
| Comparator Or Baseline | (3R) enantiomer: not active in JAK2 series; instead active against ACC1/ACC2 (IC50 ~50 nM in CP-610431 series) |
| Quantified Difference | Activity switch: >400-fold selectivity for JAK2 vs. ACC target depending on stereochemistry at piperidine 3-position |
| Conditions | JAK2 biochemical kinase assay (Ledeboer et al., 2009); ACC1/ACC2 enzymatic assay (Harwood et al., 2003) |
Why This Matters
This stereochemistry–activity relationship demonstrates that the (3S) enantiomer is the mandatory building block for JAK2-directed inhibitor programs; use of the (3R) enantiomer or racemate will redirect activity toward unrelated ACC targets, invalidating kinase-focused SAR.
- [1] Ledeboer, M.W., et al. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2. Bioorg. Med. Chem. Lett. 2009, 19, 6529-6533. View Source
- [2] Harwood, H.J., et al. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. J. Biol. Chem. 2003, 278, 37099-37111. View Source
